4-chloro-1-(2-fluoroethyl)-1H-pyrazole molecular weight and formula
4-chloro-1-(2-fluoroethyl)-1H-pyrazole molecular weight and formula
An In-depth Technical Guide to 4-chloro-1-(2-fluoroethyl)-1H-pyrazole
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and agrochemical synthesis. It details the fundamental properties, synthesis, and potential applications of the heterocyclic compound 4-chloro-1-(2-fluoroethyl)-1H-pyrazole, a molecule of growing interest due to the versatile reactivity of the pyrazole core.[1][2][3]
Core Molecular Profile
4-chloro-1-(2-fluoroethyl)-1H-pyrazole is a substituted pyrazole, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[2] The unique arrangement of substituents—a chloro group at the 4-position and a 2-fluoroethyl group at the 1-position—imparts specific physicochemical properties that make it a valuable intermediate in the synthesis of more complex molecules.[1][4]
Molecular Formula and Weight
A precise understanding of the molecular formula and weight is foundational for all stoichiometric calculations in synthesis and for analytical characterization.
| Property | Value |
| Molecular Formula | C₅H₆ClFN₂ |
| Molecular Weight | 148.57 g/mol |
| IUPAC Name | 4-chloro-1-(2-fluoroethyl)-1H-pyrazole |
Chemical Structure
The structure of 4-chloro-1-(2-fluoroethyl)-1H-pyrazole is defined by the pyrazole ring, which is an aromatic heterocycle. The key substituents are strategically positioned to influence the molecule's reactivity and biological activity.
Caption: 2D structure of 4-chloro-1-(2-fluoroethyl)-1H-pyrazole.
Synthesis Strategies
The synthesis of 4-chloro-1-(2-fluoroethyl)-1H-pyrazole can be approached through a logical sequence of reactions, typically involving the formation of the pyrazole core followed by functionalization. The following represents a plausible and efficient synthetic pathway based on established pyrazole chemistry.[5][6][7]
Synthetic Workflow Overview
The synthesis can be conceptualized as a two-step process: first, the chlorination of a pyrazole precursor, and second, the N-alkylation with a fluoroethylating agent. This approach allows for controlled introduction of the desired substituents.
Caption: General synthetic workflow for 4-chloro-1-(2-fluoroethyl)-1H-pyrazole.
Detailed Experimental Protocols
Step 1: Synthesis of 4-chloro-1H-pyrazole [8][9]
This step involves the direct chlorination of the pyrazole ring. The C4 position is susceptible to electrophilic substitution due to the electron-donating nature of the nitrogen atoms.[2]
-
Materials: 1H-Pyrazole, N-Chlorosuccinimide (NCS), Acetonitrile (solvent).
-
Procedure:
-
Dissolve 1H-pyrazole (1 equivalent) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C using an ice bath.
-
Add N-Chlorosuccinimide (1.1 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-chloro-1H-pyrazole.[8][9]
-
Step 2: Synthesis of 4-chloro-1-(2-fluoroethyl)-1H-pyrazole
This is a standard N-alkylation reaction where the acidic proton on the pyrazole nitrogen is replaced by the 2-fluoroethyl group.
-
Materials: 4-chloro-1H-pyrazole, 1-bromo-2-fluoroethane, Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 4-chloro-1H-pyrazole (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1-bromo-2-fluoroethane (1.2 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to 60°C and maintain for 6 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting residue by column chromatography to obtain the final product, 4-chloro-1-(2-fluoroethyl)-1H-pyrazole.
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Applications in Research and Development
Pyrazole derivatives are cornerstones in medicinal chemistry and agrochemical development due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and herbicidal properties.[3][4][10] The specific substitutions on 4-chloro-1-(2-fluoroethyl)-1H-pyrazole make it a promising scaffold for novel compound libraries.
Pharmaceutical Intermediate
The presence of both a chloro and a fluoro group offers multiple avenues for further chemical modification.
-
Cross-Coupling Reactions: The chloro group at the C4 position can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. This is a key strategy for building molecular complexity in drug discovery.
-
Metabolic Stability: The fluoroethyl group can enhance metabolic stability and modulate pharmacokinetic properties such as lipophilicity and membrane permeability. Fluorine is often introduced into drug candidates to block sites of metabolism.
Agrochemical Synthesis
Many commercial herbicides and fungicides are based on the pyrazole scaffold.[4]
-
Herbicide Development: The 4-chloropyrazole moiety is a known pharmacophore in certain classes of herbicides.[4] This compound can serve as a starting material for the synthesis of new crop protection agents.
-
Fungicide Research: The unique electronic properties conferred by the halogen substituents can be exploited to develop novel fungicides with improved efficacy and resistance profiles.
Physicochemical and Safety Data
While detailed experimental data for this specific molecule is not widely published, properties can be estimated based on closely related analogs found in chemical databases.
| Parameter | Estimated Value / Information | Source Analogy |
| Appearance | Colorless to pale yellow oil or low-melting solid | General pyrazole derivatives |
| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Methanol) | General pyrazole derivatives |
| Safety | Handle with appropriate personal protective equipment (PPE). Assume irritant properties. | Prudent laboratory practice |
Conclusion
4-chloro-1-(2-fluoroethyl)-1H-pyrazole is a versatile chemical intermediate with significant potential in the fields of drug discovery and agrochemical research. Its synthesis is achievable through well-established chemical transformations. The strategic placement of its chloro and fluoroethyl substituents provides a robust platform for the development of novel, high-value molecules with tailored biological and pharmacokinetic profiles. Further investigation into the reactivity and application of this compound is warranted and is expected to yield valuable additions to the chemical sciences.
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